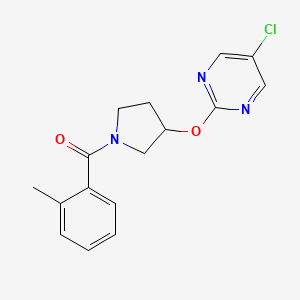

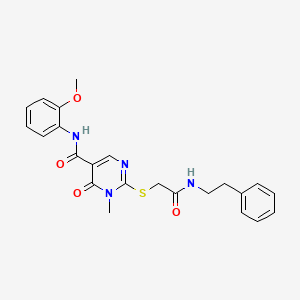

![molecular formula C22H23N3O3S B2840666 N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide CAS No. 361172-29-4](/img/structure/B2840666.png)

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide” is a chemical compound with the molecular formula C25H22N4O4 . It is a derivative of β-alanines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones . Another method involves the reaction of aromatic amines with α,β-unsaturated acids, their esters, and nitriles .Molecular Structure Analysis

The combined spectral data obtained by 1H-, 13C-,1 H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .Chemical Reactions Analysis

The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Characterization of Novel Aromatic Polyimides : A study described the synthesis of new diamines and their polymerization with various dianhydrides, including benzophenone tetracarboxylic acid dianhydride and hexafluoroisopropyledene diphthalic anhydride. These polymers exhibited solubility in organic solvents and thermal stability, suggesting potential applications in materials science (Butt et al., 2005).

Photophysical and Chemosensory Applications

- Multi-Step Synthesis, Photophysical and Physicochemical Investigation of Novel Pyrazoline as a Fluorescent Chemosensor : This study synthesized a pyrazoline derivative demonstrating potential as a fluorescent chemosensor for the detection of Fe3+ ions, indicating applications in environmental monitoring and analytical chemistry (Salman A. Khan, 2020).

Biological Activity and Drug Development

- Synthesis and Pharmacological Activities of Some Novel 5-Chloro-N-Substituted Pyrazoline Derivatives : Research focused on synthesizing pyrazoline derivatives and evaluating their anti-inflammatory activities. Such studies are foundational for developing new therapeutic agents (Mohamed M. Abdulla et al., 2014).

Supramolecular Chemistry and Liquid Crystals

- Self-Assembly of 4-Aryl-1H-Pyrazoles as a Platform for Luminescent Supramolecular Liquid Crystals : This work reported on liquid crystals containing 4-aryl-1H-pyrazole units, showcasing their self-assembling behavior and luminescence, hinting at potential uses in materials science and optoelectronics (Sandra Moyano et al., 2013).

Antipsychotic Potential

- 1,3-Dialkyl-4-(Iminoarylmethyl)-1H-Pyrazol-5-Ols as Potential Antipsychotic Agents : A series of compounds were synthesized and evaluated for their antipsychotic-like profile without interacting with dopamine receptors, suggesting a novel approach to antipsychotic drug development (L D Wise et al., 1987).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic uses, given the biological activities exhibited by similar compounds . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name |

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-13-7-14(2)9-16(8-13)25-21(17-11-29-12-18(17)24-25)23-22(26)15-5-6-19(27-3)20(10-15)28-4/h5-10H,11-12H2,1-4H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPHSXIRHGUAMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

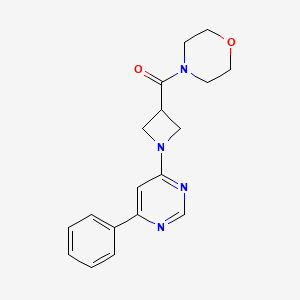

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2840586.png)

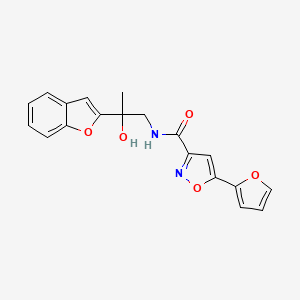

![N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2840587.png)

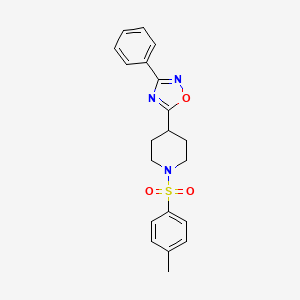

![1-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B2840589.png)

![8-[Benzyl(methyl)amino]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2840592.png)

![4-(4-(benzyloxy)phenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2840593.png)

![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2840596.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2840599.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2840601.png)